Cas no 893615-89-9 (2-methyl-2-[(5-methylthiophen-2-yl)methylamino]propan-1-ol)

2-Methyl-2-[(5-methylthiophen-2-yl)methylamino]propan-1-ol is a synthetic organic compound featuring a thiophene moiety and an amino alcohol functional group. Its structure combines a 5-methylthiophene ring with a branched alkylamine alcohol, offering potential utility as an intermediate in pharmaceutical or agrochemical synthesis. The presence of both nitrogen and oxygen donor atoms enhances its chelating properties, while the thiophene ring may contribute to bioactivity in targeted applications. This compound's stability and solubility profile make it suitable for further derivatization or as a ligand in coordination chemistry. Careful handling is advised due to its reactive functional groups.
2-methyl-2-[(5-methylthiophen-2-yl)methylamino]propan-1-ol structure
893615-89-9 structure
Product Name:2-methyl-2-[(5-methylthiophen-2-yl)methylamino]propan-1-ol
CAS No:893615-89-9
MF:C10H17NOS
MW:199.313081502914
CID:1941279
PubChem ID:962369
Update Time:2025-05-21

2-methyl-2-[(5-methylthiophen-2-yl)methylamino]propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-2-[(5-methylthiophen-2-yl)methylamino]propan-1-ol
    • 2-methyl-2-{[(5-methyl-2-thienyl)methyl]amino}-1-propanol
    • AC1LIUVK
    • CTK5G2926
    • MolPort-000-862-344
    • STK280251
    • AG-H-61699
    • 2-methyl-2-{[(5-methyl-2-thienyl)methyl]amino}-1-propanol(SALTDATA: HCl)
    • AN-465
    • EN300-167310
    • 2-methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}propan-1-ol
    • 893615-89-9
    • CS-0281635
    • AN-465/41988137
    • DTXSID70359411
    • 2-Methyl-2-(((5-methylthiophen-2-yl)methyl)amino)propan-1-ol
    • AKOS000284993
    • MDL: MFCD04583908
    • Inchi: 1S/C10H17NOS/c1-8-4-5-9(13-8)6-11-10(2,3)7-12/h4-5,11-12H,6-7H2,1-3H3
    • InChI Key: OFSXVWYVDKFVSA-UHFFFAOYSA-N
    • SMILES: S1C(C)=CC=C1CNC(C)(C)CO

Computed Properties

  • Exact Mass: 199.10300
  • Monoisotopic Mass: 199.10308534Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 60.5Ų

Experimental Properties

  • PSA: 60.50000
  • LogP: 2.30790

2-methyl-2-[(5-methylthiophen-2-yl)methylamino]propan-1-ol Pricemore >>

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Enamine
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